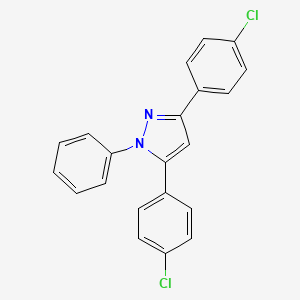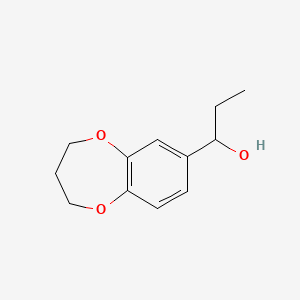
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol is an organic compound with the molecular formula C12H16O3 It is a derivative of benzodioxepin, a bicyclic structure containing a dioxepin ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol typically involves the following steps:
Formation of the Benzodioxepin Ring: The initial step involves the formation of the benzodioxepin ring. This can be achieved through the cyclization of catechol with an appropriate dihalide under basic conditions.
Introduction of the Propanol Group: The next step involves the introduction of the propanol group at the 7-position of the benzodioxepin ring. This can be achieved through a Grignard reaction, where a Grignard reagent (e.g., propylmagnesium bromide) reacts with the benzodioxepin intermediate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., thionyl chloride) and amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may involve the scavenging of free radicals and inhibition of oxidative stress pathways. Its antimicrobial activity may involve disruption of microbial cell membranes and inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: A related compound with an amine group instead of a propanol group.
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: A related compound with a thiol group instead of a propanol group.
Uniqueness
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol is unique due to its specific functional group (propanol) and its potential applications in various fields. Its structural features allow it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
35533-71-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-ol |
InChI |
InChI=1S/C12H16O3/c1-2-10(13)9-4-5-11-12(8-9)15-7-3-6-14-11/h4-5,8,10,13H,2-3,6-7H2,1H3 |
InChI Key |
KEHJQAQDJPWHJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)
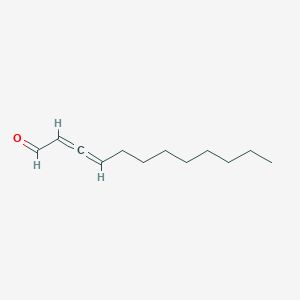
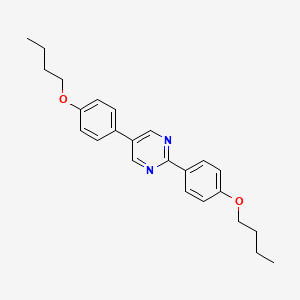
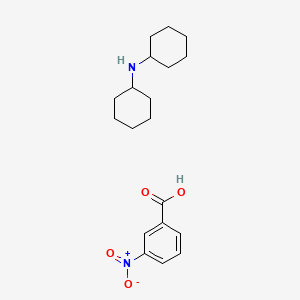
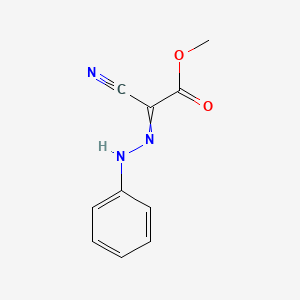
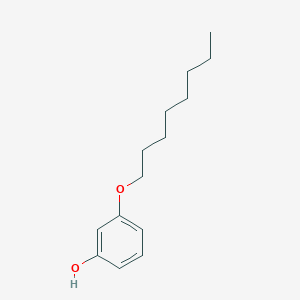
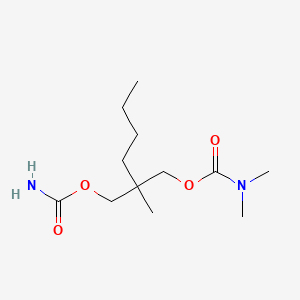
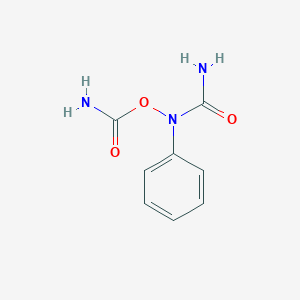
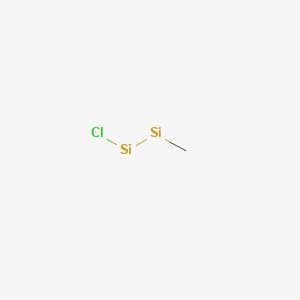
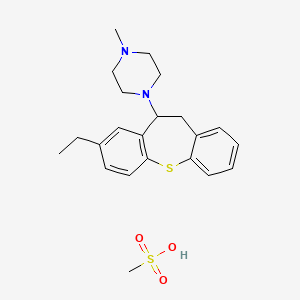
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
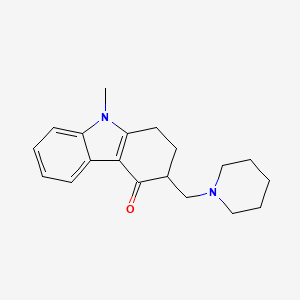
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
